4-(3,4-Dichlorobenzenesulfonamido)benzoic acid
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Overview
Description
4-(3,4-Dichlorobenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C13H9Cl2NO4S and a molecular weight of 346.19 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a 3,4-dichlorobenzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzenesulfonamido)benzoic acid typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamido group.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the benzoic acid moiety .
Scientific Research Applications
4-(3,4-Dichlorobenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with proteins, potentially inhibiting their function. The benzoic acid moiety can interact with enzymes, affecting their catalytic activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid: Similar structure but with a methyl group instead of a hydrogen atom on the benzoic acid moiety.
3-(3,4-Dichlorobenzenesulfonamido)benzoic acid: Similar structure but with the sulfonamido group attached to the meta position of the benzoic acid.
Uniqueness
4-(3,4-Dichlorobenzenesulfonamido)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-11-6-5-10(7-12(11)15)21(19,20)16-9-3-1-8(2-4-9)13(17)18/h1-7,16H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXULSULDRDBOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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